molecular formula C11H10BrN3O B2971313 6-(3-Bromophenyl)-5-methoxypyrimidin-4-amine CAS No. 1549248-83-0

6-(3-Bromophenyl)-5-methoxypyrimidin-4-amine

Cat. No. B2971313
CAS RN: 1549248-83-0
M. Wt: 280.125
InChI Key: DOMDIPFXYIFUAH-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as thiamine, uracil, thymine, and cytosine .


Synthesis Analysis

While specific synthesis methods for “6-(3-Bromophenyl)-5-methoxypyrimidin-4-amine” were not found, similar compounds are often synthesized through various reactions, including amidation and Suzuki cross-coupling .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by techniques such as FTIR, 1H and 13C NMR, and MS spectroscopies . Single crystal X-ray diffraction is also used for structure determination .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve transformations of functional groups. For example, protodeboronation of pinacol boronic esters has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be analyzed using various techniques. For example, the electron densities and the HOMO–LUMO gap have been calculated using the DFT method .

Scientific Research Applications

Synthesis and Reactivity

  • Cine-Amination of 4-Substituted-5-bromopyrimidines : Investigations into the cine-amination of 4-substituted-5-bromopyrimidines by potassium amide in liquid ammonia revealed a mechanism involving an SN(ANRORC) process, indicating a pathway for synthesizing 4-substituted-6-aminopyrimidines. This study provides insight into the reactivity of halogenated pyrimidines and their potential for generating novel aminated derivatives (Rasmussen et al., 1978).

  • Amination of Polyhalopyridines : A study on the amination of polyhalopyridines, including compounds structurally related to 6-(3-Bromophenyl)-5-methoxypyrimidin-4-amine, demonstrated the potential for selective functionalization, which could be critical for developing new pharmaceuticals or materials (Ji, Li, & Bunnelle, 2003).

Biological Applications

  • Antiviral Activity : Research into 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, a class including compounds related to this compound, highlighted their potential antiviral activity, especially against retroviruses, pointing towards the utility of these compounds in antiviral drug development (Hocková et al., 2003).

  • Corrosion Inhibition : A study on the corrosion inhibition effect of spiropyrimidinethiones on mild steel in acidic solution shed light on the potential of pyrimidine derivatives for industrial applications in protecting metals against corrosion, offering insights into the practical applications beyond pharmaceuticals (Yadav, Sinha, Kumar, & Sarkar, 2015).

Mechanism of Action

The mechanism of action of similar compounds often involves interactions with biological targets. For example, some compounds act as inhibitors of enzymes like acetylcholinesterase .

Safety and Hazards

Safety data sheets provide information on the potential hazards of similar compounds. They often cause skin and eye irritation and may cause respiratory irritation .

Future Directions

Research on similar compounds often focuses on their potential applications in medicine and other fields. For example, coumarins have been studied for uses in medicinal chemistry .

properties

IUPAC Name

6-(3-bromophenyl)-5-methoxypyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3O/c1-16-10-9(14-6-15-11(10)13)7-3-2-4-8(12)5-7/h2-6H,1H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMDIPFXYIFUAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CN=C1N)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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